2-(benzo[d]isoxazol-3-yl)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
CAS No.: 1219911-50-8
Cat. No.: VC7624179
Molecular Formula: C23H22N4O4
Molecular Weight: 418.453
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219911-50-8 |
|---|---|
| Molecular Formula | C23H22N4O4 |
| Molecular Weight | 418.453 |
| IUPAC Name | 2-(1,2-benzoxazol-3-yl)-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]acetamide |
| Standard InChI | InChI=1S/C23H22N4O4/c1-2-30-17-9-7-16(8-10-17)19-11-12-23(29)27(25-19)14-13-24-22(28)15-20-18-5-3-4-6-21(18)31-26-20/h3-12H,2,13-15H2,1H3,(H,24,28) |
| Standard InChI Key | PLYDPNDLLLVVLV-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3=NOC4=CC=CC=C43 |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(1,2-benzoxazol-3-yl)-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]acetamide, reflecting its three primary structural components:
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A benzo[d]isoxazole moiety (benzene fused to an isoxazole ring)
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An acetamide linker
The numbering system assigns priority to the benzoisoxazole ring, with the isoxazole oxygen at position 1 and nitrogen at position 2. The pyridazinone ring adopts a 1,2-diazine configuration, with ketone oxygenation at position 6 and ethoxyphenyl substitution at position 3 .
Alternative Identifiers
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 1219911-50-8 |
| PubChem CID | 49671242 |
| SMILES | CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3=NOC4=CC=CC=C43 |
| InChIKey | PLYDPNDLLLVVLV-UHFFFAOYSA-N |
| Molecular Formula | C₂₃H₂₂N₄O₄ |
The SMILES string encodes the connectivity: ethoxyphenyl → pyridazinone → ethyl → acetamide → benzoisoxazole .
Structural Characteristics
Core Scaffold Geometry
X-ray crystallography data remains unavailable, but computational models predict:
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Benzoisoxazole Ring: Planar aromatic system with bond lengths of 1.36 Å (C-O) and 1.30 Å (C=N), typical for isoxazole derivatives.
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Pyridazinone Ring: Non-aromatic 1,2-diazin-6-one structure with alternating single/double bonds (1.33–1.46 Å for C-N and 1.23 Å for C=O) .
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Dihedral Angles: 67.8° between benzoisoxazole and pyridazinone planes, suggesting limited conjugation across the acetamide bridge .
Computed Physicochemical Properties
Lipophilicity and Solubility
| Property | Value | Significance |
|---|---|---|
| XLogP3-AA | 2.3 | Moderate lipophilicity, suggesting good membrane permeability |
| Topological Polar Surface Area (TPSA) | 96.8 Ų | High polarity due to multiple H-bond acceptors |
| Aqueous Solubility (LogS) | -3.8 | Poor water solubility (≈0.02 mg/mL) |
The ethoxyphenyl group enhances lipid solubility, while the pyridazinone and acetamide moieties contribute to polarity .
Hydrogen Bonding Capacity
| Donor Sites | Acceptor Sites |
|---|---|
| 1 (acetamide NH) | 6 (isoxazole O, pyridazinone O, two pyridazinone N, acetamide O, ethoxy O) |
This profile suggests potential for forming intermolecular interactions with biological targets, though pharmacodynamic data is lacking .
Molecular Flexibility
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Rotatable Bonds: 5 (ethyl linker, acetamide chain)
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Rule of Five Violations: 0 (molecular weight 418.4 < 500, H-bond donors ≤5)
The compound adheres to Lipinski’s criteria for drug-like molecules, with a balance between flexibility and rigidity .
Synthetic Considerations
Retrosynthetic Analysis
While explicit synthetic protocols remain undisclosed, plausible disconnections include:
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Amide Coupling: Between benzoisoxazol-3-ylacetic acid and 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethylamine
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Pyridazinone Formation: Via cyclocondensation of hydrazine with a β-keto ester precursor bearing the 4-ethoxyphenyl group
Key Challenges
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Regioselectivity: Ensuring proper orientation during pyridazinone ring closure
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Oxazole Stability: Preventing ring-opening under acidic/basic conditions
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Purification: Separating polar intermediates from reaction mixtures
Research Implications
Materials Science Applications
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Luminescent Properties: Conjugated π-system may exhibit fluorescence
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Coordination Chemistry: Pyridazinone oxygen and nitrogen atoms could act as ligands for metal complexes
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